Dermorphin
Overview
Description
Dermorphin is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . This compound is approximately 30-40 times more potent than morphine .
Mechanism of Action
Dermorphin is a fascinating peptide with its origins in nature, isolated from the skin of South American frogs, particularly the genus Phyllomedusa . This heptapeptide has piqued the interest of scientists and medical professionals alike due to its remarkable potency, estimated to be 30-40 times greater than morphine .
Target of Action
This compound’s primary target is the mu-opioid receptors (MOR) . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .
Mode of Action
This compound’s mechanism of action involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance .
Biochemical Pathways
This compound’s action on the mu-opioid receptors triggers a cascade of biochemical responses . It modulates the expression of TRP channels and suppresses glial cell activation and neuroinflammation . This results in significant pain relief and positions it as a subject of interest for potential applications in pain management .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in horses . Following intravenous injection in mice, the plasma half-life was found to be between 8-12 minutes . This compound was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its potent analgesic effects . It inhibits gastric acid secretion, delays gastric emptying, and slows intestinal and colonic propulsion . These effects mirror the broader impact of opioids on the gastrointestinal system .
Action Environment
Environmental factors such as temperature, weather, climate, and sun exposure can play a crucial role in the onset, exacerbation, and even relief of various dermatologic conditions . .
Biochemical Analysis
Biochemical Properties
Dermorphin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to μ-opioid receptors, which are G-protein-coupled receptors involved in pain modulation . The interaction between this compound and μ-opioid receptors leads to the activation of intracellular signaling pathways that result in analgesic effects. Additionally, this compound has been shown to interact with other proteins involved in pain and inflammation, such as TRP channels (TRPA1, TRPV1, and TRPM8), which are involved in sensory perception .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s binding to μ-opioid receptors on neuronal cells leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and reduced neuronal excitability . This modulation of cell signaling pathways contributes to its potent analgesic effects. Furthermore, this compound has been shown to affect the expression of genes involved in pain and inflammation, thereby influencing cellular responses to injury and stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to μ-opioid receptors, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase . This results in decreased production of cyclic AMP, which in turn reduces the activity of protein kinase A and other downstream signaling molecules. Additionally, this compound’s interaction with TRP channels and other proteins involved in pain and inflammation further modulates cellular responses . These binding interactions and enzyme inhibitions contribute to the overall analgesic and anti-inflammatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable at ambient temperature, but its diastereomer is unstable . Studies have shown that this compound can be detected and quantified in plasma samples up to 4 hours post-intravenous administration and up to 6 hours post-intramuscular administration . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can modulate pain and inflammation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can significantly alleviate pain and inflammation at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may exhibit toxic or adverse effects, including respiratory depression and motor incoordination . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pain and inflammation. It interacts with enzymes such as adenylate cyclase and protein kinase A, which are involved in the production and regulation of cyclic AMP . Additionally, this compound’s interaction with TRP channels and other proteins affects metabolic flux and metabolite levels, further influencing cellular responses to pain and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily localized in neuronal cells, where it binds to μ-opioid receptors and modulates pain signaling pathways . The distribution of this compound within tissues is influenced by its binding affinity for specific receptors and transporters, which affects its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it exerts its analgesic effects by binding to μ-opioid receptors on the cell membrane . Post-translational modifications and targeting signals direct this compound to specific compartments or organelles, influencing its activity and function . These localization mechanisms are crucial for the effective modulation of pain and inflammation by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dermorphin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis with automated peptide synthesizers . The process is optimized for high yield and purity, involving rigorous purification steps like high-performance liquid chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residues.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Substitution reactions can be performed to modify the peptide sequence, such as replacing amino acids with their analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid analogs and coupling reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced peptide fragments.
Substitution: Modified this compound analogs with altered biological activity.
Scientific Research Applications
Dermorphin has various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in amphibian defense mechanisms.
Industry: Studied for its potential use in developing new pain relief medications.
Comparison with Similar Compounds
Deltorphin: Another peptide isolated from amphibians with high affinity for delta-opioid receptors.
Morphine: A well-known opioid with lower potency compared to dermorphin.
Fentanyl: A synthetic opioid with high potency but different receptor selectivity.
Uniqueness: this compound’s unique structure, characterized by the presence of D-amino acids, particularly D-Alanine, sets it apart from other peptides and opioids . This rare inclusion results from an unusual posttranslational modification process, indicating a specialized evolutionary pathway .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPGIUBXYVUOY-VWGYHWLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228281 | |
Record name | Dermorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77614-16-5 | |
Record name | Dermorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077614165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dermorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DERMORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SEC01B703 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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